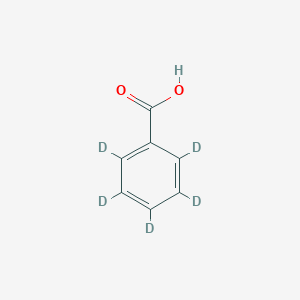
安息香酸-d5
概要
説明
Benzoic acid-d5 is a deuterated form of benzoic acid, where five hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotopic labeling. Benzoic acid itself is a naturally occurring aromatic carboxylic acid found in many plants and is commonly used as a food preservative.
科学的研究の応用
Benzoic acid-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify compounds in complex mixtures.
Mass Spectrometry: Employed as a reference standard for the quantification of benzoic acid and its derivatives.
Metabolic Studies: Utilized in tracing metabolic pathways and studying the pharmacokinetics of drugs.
Labeling Studies: Used in labeling experiments to study reaction mechanisms and kinetics in organic synthesis.
作用機序
Target of Action
Benzoic acid-d5, a deuterium-labeled derivative of benzoic acid, primarily targets bacteria and fungi . It acts as an antimicrobial agent, inhibiting the growth of these microorganisms .
Mode of Action
The interaction of benzoic acid-d5 with its targets involves the inhibition of microbial growth. This is achieved by disrupting the metabolic processes of the bacteria and fungi, thereby preventing their proliferation . .
Biochemical Pathways
Benzoic acid-d5 affects the metabolic pathways of the targeted microorganisms. By inhibiting their growth, it disrupts the biochemical processes necessary for their survival and reproduction
Pharmacokinetics
It is known that benzoic acid, the parent compound, is soluble in water . Its solubility influences its bioavailability, as it determines the extent to which the compound can be absorbed and distributed within the body . More research is needed to fully understand the ADME properties of benzoic acid-d5.
Result of Action
The primary result of benzoic acid-d5’s action is the inhibition of bacterial and fungal growth . This antimicrobial activity makes it a valuable component in various applications, including food preservation and cosmetic products
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzoic acid-d5. For instance, the pH of the surrounding environment can affect the ionization state of benzoic acid, which in turn can influence its solubility and hence its bioavailability . Additionally, the presence of other substances, such as salts, can also impact the absorption spectra of benzoic acid
準備方法
Synthetic Routes and Reaction Conditions
Deuterium Exchange Reaction: Benzoic acid-d5 can be synthesized by the deuterium exchange reaction of benzoic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically involves heating benzoic acid with D2O and a catalyst such as platinum or palladium on carbon.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with carbon dioxide to form benzoic acid, which is then subjected to deuterium exchange with D2O.
Industrial Production Methods
Industrial production of benzoic acid-d5 generally follows the deuterium exchange method due to its efficiency and cost-effectiveness. The process involves the continuous exchange of hydrogen atoms with deuterium in a controlled environment, ensuring high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: Benzoic acid-d5 can undergo oxidation reactions to form products such as benzaldehyde and benzoic anhydride.
Reduction: Reduction of benzoic acid-d5 can yield benzyl alcohol-d5.
Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms in the benzene ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are employed.
Major Products
Oxidation: Benzaldehyde-d5, benzoic anhydride-d5.
Reduction: Benzyl alcohol-d5.
Substitution: Bromobenzoic acid-d5, nitrobenzoic acid-d5.
類似化合物との比較
Benzoic acid-d5 is unique due to its deuterium labeling, which makes it distinguishable from other similar compounds. Some similar compounds include:
Benzoic acid: The non-deuterated form, commonly used as a preservative.
Benzaldehyde: An oxidation product of benzoic acid, used in flavorings and fragrances.
Benzyl alcohol: A reduction product of benzoic acid, used as a solvent and in pharmaceuticals.
Benzoic acid-d5 stands out due to its application in analytical techniques, providing a reliable internal standard for accurate quantification and analysis.
特性
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910574 | |
| Record name | (~2~H_5_)Benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-02-3 | |
| Record name | Benzoic-2,3,4,5,6-d5 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadeuteriobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_5_)Benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H5)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is benzoic acid-d5 used in quantitative analysis of complex biological samples?
A: Benzoic acid-d5 can be used as a labeling reagent in mass spectrometry-based quantitative analysis. [] Specifically, it can be converted into benzoic acid-d5 N-succinimidyl ester (d-BzOSu), which reacts with glycopeptides. This labeling strategy improves ionization efficiency in mass spectrometry, allowing for more sensitive and accurate quantification of glycopeptides in complex mixtures like human serum. [] By comparing the signal intensities of labeled analytes from different samples, researchers can determine relative abundances of glycopeptides and gain insights into biological processes. []
Q2: Can you explain the interaction of benzoic acid-d5 with theobromine and its significance?
A: Research using proton magnetic resonance (PMR) spectroscopy has shown that benzoic acid-d5 interacts with theobromine in a similar manner to non-deuterated benzoic acid. [] This interaction leads to an upfield shift in the signals of theobromine's methyl groups. [] This shift suggests that the interaction involves a stacking arrangement, either vertical or plane-to-plane, between the aromatic rings of theobromine and benzoic acid-d5. [] Understanding such interactions can be crucial for pharmaceutical formulations and predicting drug interactions.
Q3: What is a key advantage of using deuterated compounds like benzoic acid-d5 in chemical synthesis?
A: Deuterated compounds like benzoic acid-d5 are very useful in organic synthesis. A key advantage is their ability to introduce deuterium atoms into other molecules. [] The high temperature and dilute acid (HTDA) method allows for the replacement of aromatic hydrogen atoms with deuterium using deuterated water (D2O) as the deuterium source. [] This technique is valuable for preparing specifically deuterated compounds, which can be used as internal standards in quantitative analysis, mechanistic probes in reaction studies, or for modifying the properties of pharmaceuticals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


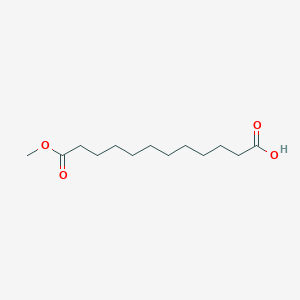
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)
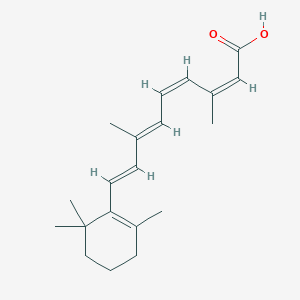
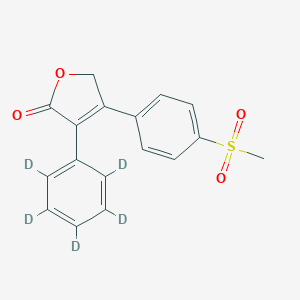
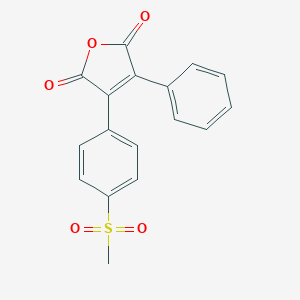


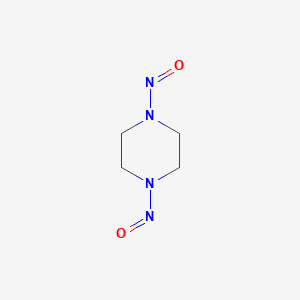
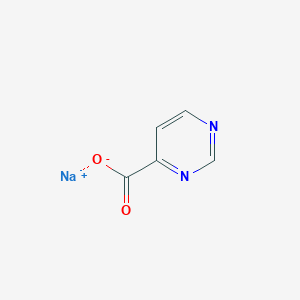
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
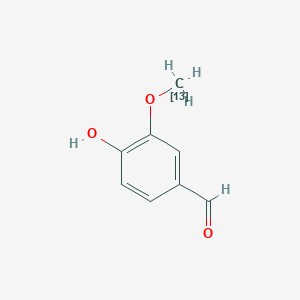
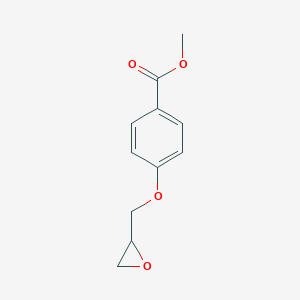

![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
